Penicillin G benzathine
Penicillin G benzathine
Penicillin G benzathine is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as upper respiratory tract infections; syphilis; and yaws, bejel, and pinta (skin infections). Penicillin G benzathine is also FDA-approved to prevent certain bacterial diseases, such as rheumatic fever and other diseases.
Syphilis can be an opportunistic infection (OI) of HIV.
Penicillin G Benzathine is the long-acting benzathine salt form of penicillin G, a broad-spectrum penicillin antibiotic. Penicillin G benzathine binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.
Semisynthetic antibiotic prepared by combining the sodium salt of penicillin G with N,N'-dibenzylethylenediamine.
See also: Penicillin G (has active moiety); Penicillin G Benzathine; Penicillin G Procaine (component of).
Syphilis can be an opportunistic infection (OI) of HIV.
Penicillin G Benzathine is the long-acting benzathine salt form of penicillin G, a broad-spectrum penicillin antibiotic. Penicillin G benzathine binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.
Semisynthetic antibiotic prepared by combining the sodium salt of penicillin G with N,N'-dibenzylethylenediamine.
See also: Penicillin G (has active moiety); Penicillin G Benzathine; Penicillin G Procaine (component of).
Brand Name:
Vulcanchem
CAS No.:
41372-02-5
VCID:
VC21197738
InChI:
InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1
SMILES:
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O
Molecular Formula:
C48H64N6O12S2
Molecular Weight:
981.2 g/mol
Penicillin G benzathine
CAS No.: 41372-02-5
Cat. No.: VC21197738
Molecular Formula: C48H64N6O12S2
Molecular Weight: 981.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Penicillin G benzathine is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as upper respiratory tract infections; syphilis; and yaws, bejel, and pinta (skin infections). Penicillin G benzathine is also FDA-approved to prevent certain bacterial diseases, such as rheumatic fever and other diseases. Syphilis can be an opportunistic infection (OI) of HIV. Penicillin G Benzathine is the long-acting benzathine salt form of penicillin G, a broad-spectrum penicillin antibiotic. Penicillin G benzathine binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis. Semisynthetic antibiotic prepared by combining the sodium salt of penicillin G with N,N'-dibenzylethylenediamine. See also: Penicillin G (has active moiety); Penicillin G Benzathine; Penicillin G Procaine (component of). |
|---|---|
| CAS No. | 41372-02-5 |
| Molecular Formula | C48H64N6O12S2 |
| Molecular Weight | 981.2 g/mol |
| IUPAC Name | N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate |
| Standard InChI | InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1 |
| Standard InChI Key | WIDKTXGNSOORHA-CJHXQPGBSA-N |
| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O |
| SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O |
| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O |
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